2-Methylpentadecanal
Description
2-Methylpentadecanal is a branched-chain fatty aldehyde with the molecular formula C₁₅H₃₀O and a molecular weight of 226.41 g/mol. It is a critical intermediate in the peroxisomal α-oxidation of 3-methyl-branched fatty acids, such as phytanic acid . The enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) catalyzes the cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA to produce formyl-CoA and this compound . This reaction requires Mg²⁺ and thiamine pyrophosphate as cofactors . The aldehyde is subsequently oxidized to 2-methylpentadecanoic acid via dehydrogenation, a process observed in rat liver peroxisomes .
Properties
Molecular Formula |
C16H32O |
|---|---|
Molecular Weight |
240.42 g/mol |
IUPAC Name |
2-methylpentadecanal |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h15-16H,3-14H2,1-2H3 |
InChI Key |
AULXFJFWCQVVTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)C=O |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-methylpentadecanal with aldehydes of varying chain lengths and branching:
Key Observations:
Chain Length and Branching :
- This compound and pentadecanal share the same molecular formula but differ in structure (branched vs. straight-chain). Branching reduces crystallinity and increases solubility in hydrophobic environments .
- Shorter-chain aldehydes (e.g., 2-methylpentanal ) exhibit higher volatility and lower boiling points compared to longer-chain analogs like this compound .
Biological Roles: this compound is unique to peroxisomal α-oxidation, where it acts as a transient metabolite. The enzyme HACL1 is absent in organisms like E. coli, highlighting species-specific metabolic pathways for this compound production .
Reactivity: this compound is rapidly oxidized to 2-methylpentadecanoic acid in the presence of NAD⁺, a cofactor for fatty aldehyde dehydrogenation. This contrasts with 2-methylundecanal, which is stabilized for use in fragrances .
Experimental Discrepancies
- Conversely, shows NAD⁺ decreases the aldehyde and increases 2-methylpentadecanoic acid formation . This discrepancy may arise from differences in enzyme purity, substrate concentration, or experimental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
